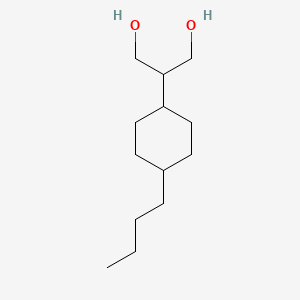

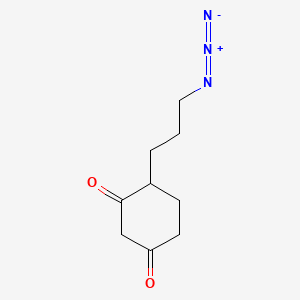

4-(3-Azidopropil)ciclohexano-1,3-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DAz-2 is a cell-permeable sulfonic acid probe that can directly detect sulfonic acid-modified proteins in living cells . It is widely used in scientific research for its ability to identify and analyze sulfenic acid modifications in proteins, which are crucial for understanding oxidative stress and redox biology .

Aplicaciones Científicas De Investigación

DAz-2 has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of 4-(3-Azidopropyl)cyclohexane-1,3-dione is sulfenic acid-modified proteins . These proteins play a crucial role in the detection of cysteine oxidation . Redox-sensitive cysteine residues in proteins may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state .

Mode of Action

4-(3-Azidopropyl)cyclohexane-1,3-dione is a cell-permeable chemical probe that reacts specifically with sulfenic acid-modified proteins . The azido group of this compound provides a method for selective conjugation to phosphine- or alkynyl-derivatized reagents, such as biotin or various fluorophores, for subsequent analysis of the labeled proteins .

Biochemical Pathways

The compound affects the biochemical pathways involving redox-sensitive cysteine residues in proteins . These residues may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state . Sulfenic acid is the initial oxidation product of cysteine by relatively mild oxidizing agents such as hydrogen peroxide .

Pharmacokinetics

It is known to be a cell-permeable compound , which suggests it can cross cell membranes and reach its target sites within cells.

Result of Action

The use of 4-(3-Azidopropyl)cyclohexane-1,3-dione in cells leads to the identification of sulfenic acid-modified proteins having a diverse range of functions . This suggests that the compound’s action results in the detection and labeling of these proteins, providing valuable information about their roles and functions.

Action Environment

The action of 4-(3-Azidopropyl)cyclohexane-1,3-dione is influenced by the presence of oxygen. In vivo labeling with this compound shows that certain cysteine residues form a sulfenic acid modification when cells are exposed to oxygen .

Análisis Bioquímico

Biochemical Properties

4-(3-Azidopropyl)cyclohexane-1,3-dione is a cell-permeable chemical probe used to detect cysteine oxidation in proteins . Redox-sensitive cysteine residues in proteins may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state .

Cellular Effects

4-(3-Azidopropyl)cyclohexane-1,3-dione has been shown to inhibit the growth of tumor cells . It blocks the activation of a protein called growth factor β (GFβ), which is essential for cellular proliferation .

Molecular Mechanism

The azido group of 4-(3-Azidopropyl)cyclohexane-1,3-dione provides a method for selective conjugation to phosphine- or alkynyl- derivatized reagents, such as biotin or various fluorophores, for subsequent analysis of the labeled proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DAz-2 involves the preparation of a 10 μM protein, 50 μg cellular lysate, or 200 μg protein lysate. The reaction is initiated by adding 50 or 100 μM hydrogen peroxide and incubating at room temperature for 20 minutes. Subsequently, 1 mM DAz-2 or 5% (v/v) dimethyl sulfoxide is added, and the reaction is allowed to proceed at room temperature for 15 minutes . The reaction is quenched with 5 mM dithiothreitol, and excess reagents are removed via gel filtration .

Industrial Production Methods

Industrial production methods for DAz-2 are not extensively documented in the available literature. the synthesis typically involves standard organic synthesis techniques and purification methods such as gel filtration and high-performance liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions

DAz-2 primarily undergoes oxidation reactions. It reacts specifically with sulfenic acid-modified proteins, which are the initial oxidation products of cysteine by mild oxidizing agents such as hydrogen peroxide .

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide is commonly used to oxidize cysteine residues to sulfenic acid.

Reaction Conditions: The reactions are typically carried out at room temperature with incubation times ranging from 15 to 20 minutes.

Major Products

The major products formed from these reactions are sulfenic acid-modified proteins, which can be further analyzed using techniques such as SDS-PAGE and Western blotting .

Comparación Con Compuestos Similares

Similar Compounds

DAz-1: An analogue of DAz-2 with similar properties but lower potency.

DCP-N3: Another sulfonic acid probe used for detecting cysteine oxidation in proteins.

Uniqueness

DAz-2 is unique due to its high potency and specificity for sulfenic acid-modified proteins. It provides a robust method for the selective conjugation and analysis of these modifications, making it a valuable tool in redox biology research .

Propiedades

IUPAC Name |

4-(3-azidopropyl)cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c10-12-11-5-1-2-7-3-4-8(13)6-9(7)14/h7H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYUHTIXSZXDBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1CCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)